
N-phenyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azetidine derivatives can be achieved through various methods. One approach is the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes, which leads to the formation of pyrrolidin-3-ols and/or 2-(hydroxymethyl)azetidines, depending on the reaction conditions. The oxidation of these 2-(hydroxymethyl)azetidines can yield azetidine-2-carboxylic acids in high yields . Another method involves starting with 1,2,3-benzotriazole and executing a series of reactions to obtain N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(substituted phenyl)-3-chloro-4-oxo-1-azetidinecarboxamides . These methods highlight the versatility in synthesizing azetidine derivatives.
Molecular Structure Analysis
The molecular structure of azetidine derivatives can be characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy. For instance, the compound N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide was characterized using these methods, and its structure was confirmed by single-crystal X-ray structural analysis . The packing of molecules in the solid state is often dominated by hydrogen bonds, which can be crucial for the stability and properties of the compound.
Chemical Reactions Analysis
Azetidine derivatives can undergo various chemical reactions, including oxidation and cyclization, to form different products. The specific reactions and their outcomes depend on the substituents present on the azetidine ring and the reaction conditions employed. The papers provided do not detail specific reactions for N-phenyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide, but they do suggest that azetidine derivatives can be functionalized and modified to enhance their biological activities or to obtain specific structural motifs .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives can be influenced by their molecular structure. For example, the presence of hydrogen bonds can affect the compound's solubility and melting point. The biological activity of these compounds, such as antibacterial, antifungal, and antitubercular activities, can also be a significant aspect of their chemical properties. Some azetidine derivatives have been shown to possess anti-proliferative activity against certain cell lines, which is an important property for potential therapeutic applications .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The synthesis of related compounds, such as azetidinones, has been extensively studied for their potential antidepressant and nootropic (cognitive-enhancing) effects. For instance, the synthesis of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and their azetidinone analogs demonstrated notable antidepressant and nootropic activities in animal models. These compounds, particularly those with specific substitutions on the aryl ring, showed the highest activity, indicating the critical role of the azetidinone skeleton in central nervous system (CNS) activity and its potential for developing potent CNS agents (Asha B. Thomas et al., 2016).
Antimicrobial and Antitubercular Activities
Further research into azetidinone analogs has revealed their promising antimicrobial and antitubercular properties. A series of azetidinone derivatives synthesized from the condensation of aromatic amines with N-phenylacetamide showed significant activity against various bacterial and fungal strains, as well as in vitro efficacy against Mycobacterium tuberculosis. These findings suggest the potential of these compounds in designing new antibacterial and antitubercular agents (M. Chandrashekaraiah et al., 2014).
Anticancer and Anti-Inflammatory Applications
The exploration of N-phenyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide derivatives has also extended to anticancer and anti-inflammatory applications. Compounds with similar structures have been evaluated for their anticancer activity, revealing potential as anti-5-lipoxygenase agents, which play a role in inflammation and cancer. These studies highlight the versatility of azetidine and pyridine derivatives in medicinal chemistry and their potential as scaffolds for developing new therapeutic agents (A. Rahmouni et al., 2016).
Material Science Applications
Beyond pharmacological applications, these compounds have found relevance in material science, particularly in the synthesis of aromatic polyamides and polyimides. These polymers, derived from N-phenyl-3,3-Bis[4-(p-aminophenoxy)phenyl] phthalimidine and related compounds, exhibit desirable properties such as high solubility in polar solvents, transparency, and thermal stability, making them suitable for various high-performance applications (Chin‐Ping Yang & Jiun-Hung Lin, 1994).
Propriétés
IUPAC Name |
N-phenyl-3-pyridin-3-yloxyazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(17-12-5-2-1-3-6-12)18-10-14(11-18)20-13-7-4-8-16-9-13/h1-9,14H,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTQUGLEGKTDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2515850.png)
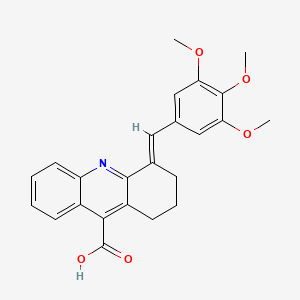
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2515852.png)
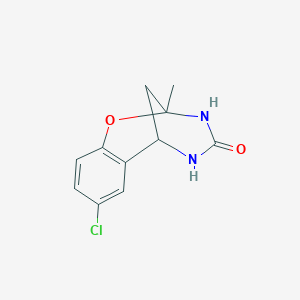

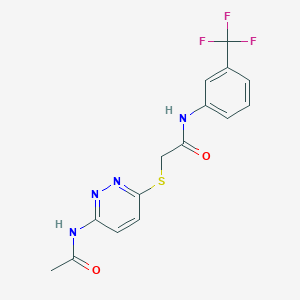
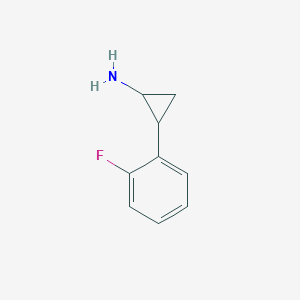

![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2515862.png)
![6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2515863.png)
![1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2515865.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2515867.png)
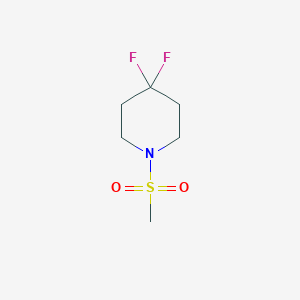
![dimethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B2515872.png)